molecular formula C12H16O2 B6352893 (R)-(Oxan-4-yl)(phenyl)methanol CAS No. 1800345-36-1

(R)-(Oxan-4-yl)(phenyl)methanol

Cat. No.: B6352893
CAS No.: 1800345-36-1
M. Wt: 192.25 g/mol
InChI Key: DAXAFMSSNPTLPA-LBPRGKRZSA-N
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Description

(R)-(Oxan-4-yl)(phenyl)methanol is a chiral secondary alcohol featuring a tetrahydropyran (oxan-4-yl) ring and a phenyl group attached to a stereogenic carbon. The compound’s stereochemistry (R-configuration) and hybrid aromatic-alicyclic structure make it relevant in asymmetric synthesis and pharmaceutical intermediate development.

Properties

IUPAC Name

(R)-oxan-4-yl(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXAFMSSNPTLPA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(Oxan-4-yl)(phenyl)methanol typically involves a multi-step reaction. One common method includes the use of triphenylphosphine and di-isopropyl azodicarboxylate in toluene at 20°C, followed by a reaction with tetrahydrofuran and diethyl ether under cooling with ice . This method ensures the formation of the desired chiral center with high enantiomeric purity.

Industrial Production Methods

Industrial production of ®-(Oxan-4-yl)(phenyl)methanol often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-(Oxan-4-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between (R)-(Oxan-4-yl)(phenyl)methanol and related compounds:

Compound Name Molecular Formula Key Functional Groups Key Features Reference
This compound C₁₂H₁₆O₂ Tetrahydropyran, phenyl, secondary alcohol Chiral center (R-configuration), hybrid alicyclic-aromatic structure Extrapolated
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol C₁₃H₁₉NO₂ Tetrahydropyran, phenyl, primary amine Amino substitution on tetrahydropyran; hydrogen bonding potential
((4R)-2-Phenyl-1,3-dioxan-4-yl)methanol C₁₁H₁₄O₃ 1,3-Dioxane, phenyl, secondary alcohol Chiral 1,3-dioxane ring; rigid oxygen-rich environment
(R)-(4-Chlorophenyl)(4'-methylphenyl)methanol C₁₄H₁₃ClO Chlorophenyl, methylphenyl, secondary alcohol Electron-withdrawing (Cl) and donating (CH₃) substituents; enhanced lipophilicity
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol C₁₉H₂₀N₂O₂ 1,3,4-Oxadiazole, tert-butylphenyl Planar heterocycle; strong O–H∙∙∙N hydrogen bonding in crystal lattice

Physicochemical Properties

  • Hydrogen Bonding: The oxadiazole-containing analog forms strong O–H∙∙∙N hydrogen bonds in its crystal structure (R-factor = 0.049), contributing to its stability . this compound may exhibit O–H∙∙∙O interactions due to the tetrahydropyran oxygen, though experimental data is lacking.
  • Collision Cross-Section (CCS): {4-[Amino(phenyl)methyl]oxan-4-yl}methanol has a predicted [M+H]+ CCS of 152.3 Ų, suggesting a compact conformation . Comparatively, bulkier analogs (e.g., tert-butylphenyl derivatives) would exhibit higher CCS values.

Biological Activity

(R)-(Oxan-4-yl)(phenyl)methanol, also known as phenyl(tetrahydro-2H-pyran-4-yl) methanol, is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H16_{16}O
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 1800345-36-1

The compound features a tetrahydropyran ring, which contributes to its unique biological properties. The stereochemistry of the compound is crucial for its interaction with biological targets.

This compound's biological activity can be attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through the following mechanisms:

  • Receptor Binding : The compound can bind to various receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, thus altering metabolic processes.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study investigating similar phenolic compounds demonstrated significant inhibition against bacterial strains such as Streptococcus mutans. The results suggested that the compound could be effective in preventing biofilm formation and reducing bacterial viability at concentrations above 10 mg/mL .

Antioxidant Properties

The antioxidant capacity of this compound is under investigation. Compounds with similar structures have shown the ability to scavenge free radicals, potentially offering protective effects against oxidative damage in cells. This property could be beneficial in therapeutic applications aimed at conditions related to oxidative stress.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against biofilms formed by Streptococcus mutans. The results indicated a dose-dependent inhibition of biofilm formation, with significant reductions observed at concentrations of 10 mg/mL and higher. The study utilized crystal violet staining to quantify biofilm mass and demonstrated that the compound effectively disrupts microbial adhesion .

Concentration (mg/mL)Biofilm Inhibition (%)
00
520
1050
2080
4095

Pharmacological Investigations

Further pharmacological studies are necessary to elucidate the full potential of this compound in therapeutic contexts. Current research efforts are focused on:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
  • Comparative Analysis : Assessing its activity relative to other known antimicrobial agents.

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